molecular formula C19H22N6O3 B12467059 Ethyl 4-[1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate

Ethyl 4-[1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate

Cat. No.: B12467059
M. Wt: 382.4 g/mol
InChI Key: JRYBFEGKVUDFPO-UHFFFAOYSA-N
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Description

Ethyl 4-[1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer research .

Preparation Methods

The synthesis of Ethyl 4-[1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the pyrazolo[3,4-d]pyrimidine core. This core is further reacted with piperazine and ethyl chloroformate to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity .

Chemical Reactions Analysis

Ethyl 4-[1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of Ethyl 4-[1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. It primarily acts as an inhibitor of CDK2, a key enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The pathways involved include the disruption of the CDK2/cyclin A2 complex and the subsequent inhibition of downstream signaling pathways .

Comparison with Similar Compounds

Ethyl 4-[1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C19H22N6O3

Molecular Weight

382.4 g/mol

IUPAC Name

ethyl 4-[1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate

InChI

InChI=1S/C19H22N6O3/c1-3-28-19(26)24-10-8-23(9-11-24)17-16-12-22-25(18(16)21-13-20-17)14-4-6-15(27-2)7-5-14/h4-7,12-13H,3,8-11H2,1-2H3

InChI Key

JRYBFEGKVUDFPO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)OC

Origin of Product

United States

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